molecular formula C14H16N2OS B5367050 17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one

17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one

Cat. No.: B5367050
M. Wt: 260.36 g/mol
InChI Key: HLZWGJYXRXTJKN-UHFFFAOYSA-N
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Description

The compound 17-thia-2,9-diazatetracyclo[9.6.0.0³,⁹.0¹²,¹⁶]heptadeca-1(11),2,12(16)-trien-10-one is a polycyclic organic molecule characterized by a fused tetracyclic framework containing sulfur (thia) and nitrogen (diaza) heteroatoms. Its structure includes a 17-membered ring system with conjugated double bonds and a ketone functional group.

Properties

IUPAC Name

17-thia-2,9-diazatetracyclo[9.6.0.03,9.012,16]heptadeca-1(11),2,12(16)-trien-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14-12-9-5-4-6-10(9)18-13(12)15-11-7-2-1-3-8-16(11)14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZWGJYXRXTJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogues

The closest structural analogue identified in the evidence is 18-thia-2,9-diazatetracyclo[9.7.0.0³,⁹.0¹²,¹⁷]octadeca-1(11),2,12(17)-trien-10-imine (CAS: 327169-44-8) . Below is a comparative analysis:

Property 17-Thia-2,9-Diazatetracyclo[...]-10-one 18-Thia-2,9-Diazatetracyclo[...]-10-imine
Ring System Heptadeca (17-membered) Octadeca (18-membered)
Functional Group Ketone (-C=O) Imine (-C=N-)
Heteroatoms 2 Nitrogen, 1 Sulfur 2 Nitrogen, 1 Sulfur
Molecular Formula Not explicitly reported C₁₅H₁₉N₃S
Molecular Weight Not explicitly reported 273.40 g/mol
Physicochemical Behavior Likely polar due to ketone Polar with basic imine functionality

Substructure Similarities and Differences

  • Functional Group Impact: The ketone group in the target compound could enhance hydrogen-bonding capacity compared to the imine group in the analogue, influencing solubility and biological target affinity .

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